Diethyl 4-(2,5-dimethoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Diethyl 4-(2,5-dimethoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with a 2,5-dimethoxyphenyl group and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-(2,5-dimethoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde (such as 2,5-dimethoxybenzaldehyde), a β-keto ester (such as ethyl acetoacetate), and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-(2,5-dimethoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding pyridine derivative.
Reduction: The major products are the alcohol derivatives of the ester groups.
Substitution: The major products depend on the substituents introduced, such as halogenated or aminated derivatives.
Scientific Research Applications
Diethyl 4-(2,5-dimethoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the field of cardiovascular diseases.
Mechanism of Action
The mechanism of action of diethyl 4-(2,5-dimethoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may act on calcium channels, similar to other dihydropyridine derivatives, leading to effects on muscle contraction and vascular tone. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 4-(3,4-dimethoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate
- Diethyl 4-(2,3-dimethoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate
- Diethyl 4-(4-ethoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Uniqueness
Diethyl 4-(2,5-dimethoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties .
Properties
Molecular Formula |
C20H25NO6 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
diethyl 4-(2,5-dimethoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H25NO6/c1-6-26-19(22)15-11-21(3)12-16(20(23)27-7-2)18(15)14-10-13(24-4)8-9-17(14)25-5/h8-12,18H,6-7H2,1-5H3 |
InChI Key |
MBJVNQXREIQHOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=C(C=CC(=C2)OC)OC)C(=O)OCC)C |
Origin of Product |
United States |
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